molecular formula C19H16N2O3 B1211189 Alangimarine CAS No. 77156-16-2

Alangimarine

Cat. No. B1211189
CAS RN: 77156-16-2
M. Wt: 320.3 g/mol
InChI Key: JWOCTFIJQXTYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alangimarine is a member of the class of isoquinolinonaphthyridines that is 5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one bearing additional hydroxy, methoxy and vinyl substituents at positions 2, 3 and 12 respectively. It has a role as a plant metabolite. It is an isoquinolinonaphthyridine, a benzopyridoquinolizidine derivative, an aromatic ether, a member of phenols, an olefinic compound and an isoquinoline alkaloid.

Scientific Research Applications

Synthesis in Alkaloid Synthesis

Alangimarine, an Alangium alkaloid, has been a focal point in synthetic chemistry, particularly in the synthesis of complex organic compounds. Researchers have developed methods to synthesize alangimarine by reacting 3,4-dihydroisoquinolines with trimethylsilyl trifluoromethanesulphonate, which then react with lithio derivatives of 3-cyano-4-methylpyridines. These processes have broadened the understanding of alkaloid synthesis and their potential applications in pharmaceuticals and organic chemistry (Jahangir, Maclean, Brook, & Holland, 1986); (Jahangir, Brook, Maclean, & Holland, 1987).

Antimicrobial Activity

In the context of medicinal plants and traditional medicine, Alangium salviifolium, closely related to alangimarine, has been studied for its antimicrobial properties. The root extracts of Alangium salviifolium have demonstrated efficacy against various microbial strains, highlighting the potential of alangimarine in developing new antimicrobial agents (Pandian, Banu, & Ganesan, 2006).

Pharmacological Update

Alangium salviifolium has been extensively used in traditional medicine for treating various diseases. Its relevance in modern pharmacology is underlined by its efficacy against conditions such as hypertension, diabetes, and cancer. This indicates the potential of alangimarine in the development of new treatments and drugs (Panara et al., 2016).

properties

CAS RN

77156-16-2

Product Name

Alangimarine

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

12-ethenyl-2-hydroxy-3-methoxy-5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one

InChI

InChI=1S/C19H16N2O3/c1-3-11-9-20-10-15-13(11)7-16-14-8-17(22)18(24-2)6-12(14)4-5-21(16)19(15)23/h3,6-10,22H,1,4-5H2,2H3

InChI Key

JWOCTFIJQXTYOK-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C=NC=C4C=C)O

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C=NC=C4C=C)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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